

Methyl 6-amino-5-bromopicolinate: A Versatile Building Block in Heterocyclic Chemistry

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Compound of Interest

Compound Name: **Methyl 6-amino-5-bromopicolinate**

Cat. No.: **B143085**

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For Researchers, Scientists, and Drug Development Professionals

Methyl 6-amino-5-bromopicolinate has emerged as a crucial scaffold in the synthesis of a diverse array of heterocyclic compounds, particularly those with significant potential in medicinal chemistry. Its unique substitution pattern, featuring an amino group, a bromine atom, and a methyl ester on a pyridine ring, allows for sequential and regioselective functionalization. This enables the construction of complex molecular architectures, making it a valuable tool for drug discovery and development.

Physicochemical Properties and Synthesis

Methyl 6-amino-5-bromopicolinate is a light yellow to yellow solid with a melting point of 143-145 °C.[1]

Table 1: Physicochemical Data for **Methyl 6-amino-5-bromopicolinate**

Property	Value	Reference
CAS Number	178876-82-9	[2]
Molecular Formula	C ₇ H ₇ BrN ₂ O ₂	[2]
Molecular Weight	231.05 g/mol	[2]
Melting Point	143-145 °C	[1]
Appearance	Light yellow to yellow solid	[1]

A common synthetic route to **methyl 6-amino-5-bromopicolinate** involves the bromination of methyl 6-aminopicolinate.

Protocol 1: Synthesis of **Methyl 6-amino-5-bromopicolinate**[\[1\]](#)

Materials:

- Methyl 6-aminopicolinate (10 g, 66.0 mmol)
- Chloroform (550 mL)
- Bromine (3.4 mL, 66.0 mmol)
- Saturated sodium thiosulfate solution
- Water
- Anhydrous sodium sulfate
- Ethyl acetate
- Hexane

Procedure:

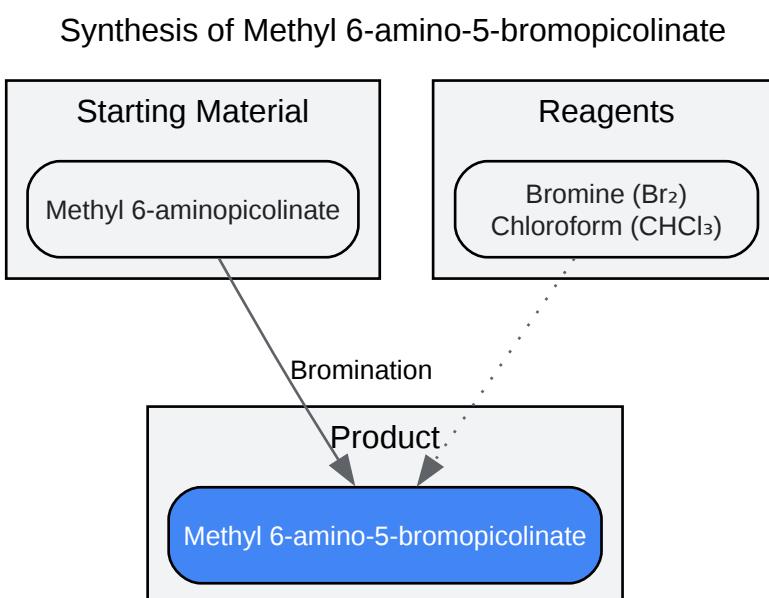
- Dissolve methyl 6-aminopicolinate in 450 mL of chloroform at room temperature.
- Slowly add a solution of bromine in 100 mL of chloroform to the reaction mixture.

- Stir the mixture for 40 hours.
- Dilute the reaction mixture with chloroform and wash sequentially with saturated sodium thiosulfate solution and water.
- Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the residue by silica gel column chromatography using an ethyl acetate/hexane eluent.

Table 2: Synthesis and Characterization of **Methyl 6-amino-5-bromopicolinate**

Parameter	Result
Yield	22% (3.3 g)
Appearance	Yellow solid
MS (ESI, m/z)	231.0 [M+H] ⁺
¹ H NMR (CDCl ₃ , 400 MHz), δ (ppm)	7.76 (d, J = 7.88 Hz, 1H), 7.34 (d, J = 7.92 Hz, 1H), 5.23 (s, 2H), 3.94 (s, 3H)

Diagram 1: Synthesis of **Methyl 6-amino-5-bromopicolinate**



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Caption: Synthetic scheme for the preparation of the target compound.

Applications in Heterocyclic Synthesis

The strategic placement of the amino and bromo substituents makes **methyl 6-amino-5-bromopicolinate** an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of heterocyclic systems.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. **Methyl 6-amino-5-bromopicolinate** can be coupled with various amines to introduce diverse functionalities at the 5-position of the pyridine ring.

General Protocol 2: Buchwald-Hartwig Amination of **Methyl 6-amino-5-bromopicolinate**[\[3\]](#)

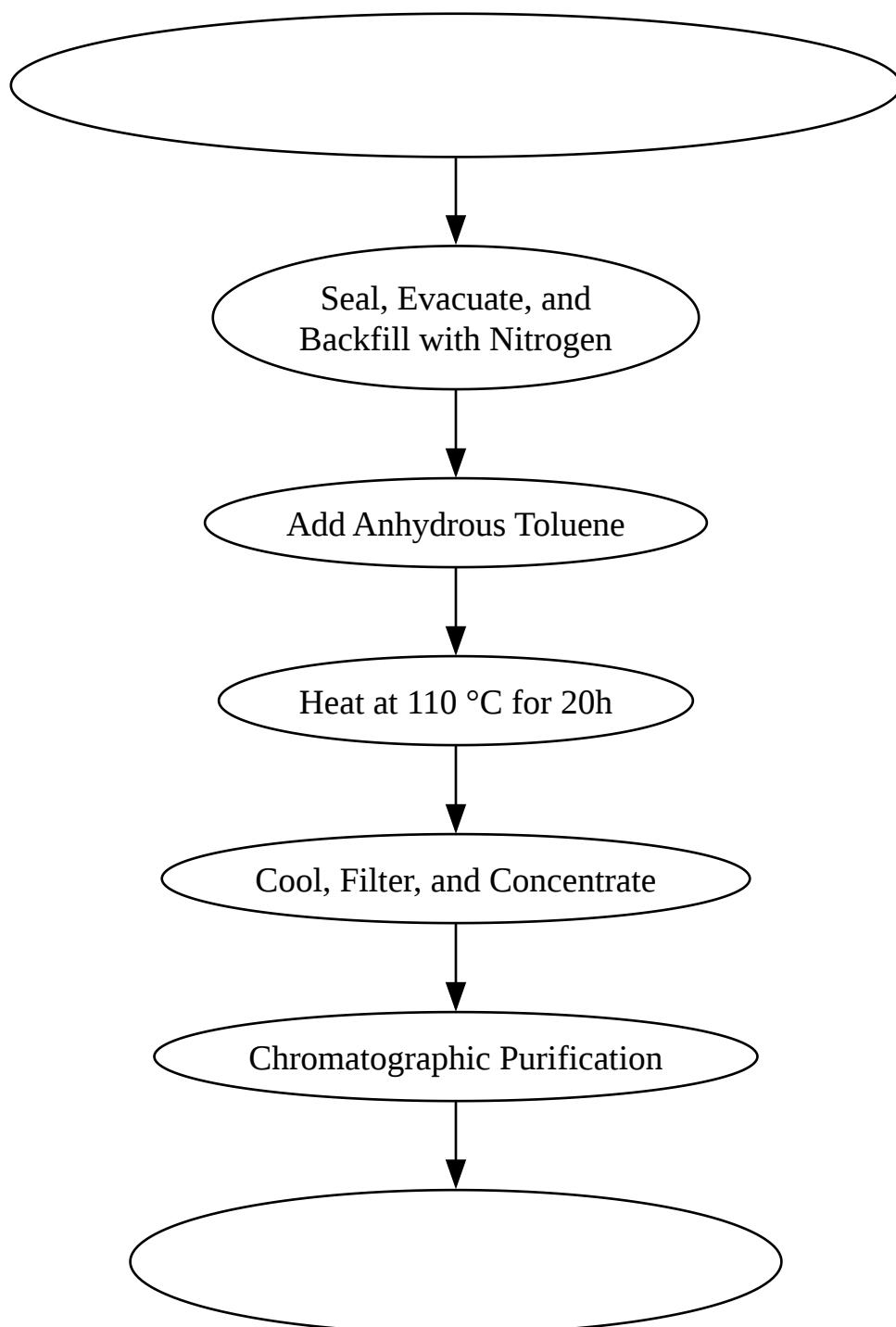
Materials:

- **Methyl 6-amino-5-bromopicolinate** (1 mmol)
- Aryl or alkyl amine (1.1 mmol)
- $\text{Pd}_2(\text{dba})_3$ (10 mol%)
- XantPhos (5 mol%)
- Cesium carbonate (Cs_2CO_3) (3 mmol)
- Anhydrous toluene (5 mL)

Procedure:

- Charge a flame-dried pressure tube with **methyl 6-amino-5-bromopicolinate**, the corresponding amine, $\text{Pd}_2(\text{dba})_3$, XantPhos, and Cs_2CO_3 .
- Cap the tube with a septum, evacuate, and backfill with nitrogen twice.

- Add anhydrous toluene via syringe.
- Stir the mixture at 110 °C for 20 hours.
- After cooling, filter the resulting solids and concentrate the filtrate under reduced pressure.
- Purify the crude product by chromatography.



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Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Fused Heterocyclic Systems: Pyrido[2,3-b]pyrazines

Methyl 6-amino-5-bromopicolinate serves as a precursor for the synthesis of more complex fused heterocyclic systems, such as pyrido[2,3-b]pyrazines, which are of interest in medicinal chemistry. This typically involves a multi-step sequence.

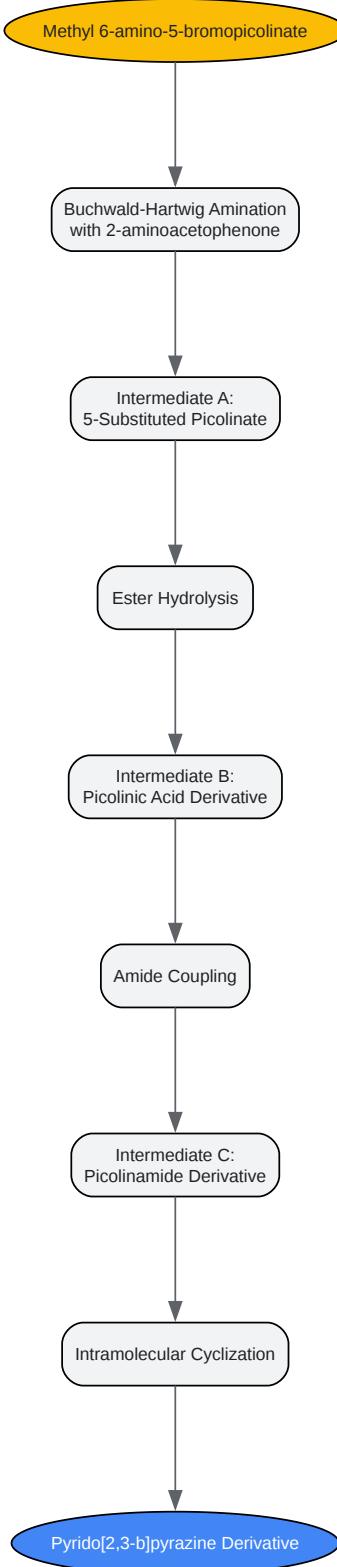
Hypothetical Protocol 4: Synthesis of a Pyrido[2,3-b]pyrazine Derivative

This protocol outlines a potential pathway.

- Buchwald-Hartwig Amination: React **methyl 6-amino-5-bromopicolinate** with a suitable amine (e.g., 2-aminoacetophenone) to introduce a functionalized side chain.
- Hydrolysis: Hydrolyze the methyl ester to the corresponding carboxylic acid.
- Amide Coupling: Couple the carboxylic acid with an appropriate amine to form an amide.
- Cyclization: Induce intramolecular cyclization to form the pyrido[2,3-b]pyrazine ring system.

Diagram 4: Logical Flow for Pyrido[2,3-b]pyrazine Synthesis

Synthesis of a Pyrido[2,3-b]pyrazine Derivative

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Caption: A potential synthetic route to pyrido[2,3-b]pyrazines.

Conclusion

Methyl 6-amino-5-bromopicolinate is a highly valuable and versatile building block in heterocyclic chemistry. Its ability to undergo selective functionalization through well-established synthetic methodologies like the Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling makes it an indispensable tool for the synthesis of novel and complex heterocyclic compounds. These compounds, in turn, hold significant promise for applications in drug discovery and materials science. The provided protocols and workflows offer a foundation for researchers to explore the full potential of this important synthetic intermediate.

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